2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(3-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
This compound belongs to the pyrrolo[3,4-d]isoxazole family, characterized by a fused bicyclic core containing nitrogen and oxygen heteroatoms. Its structure includes three distinct aromatic substituents: a 4-chlorophenyl group at position 2, a 2,4-dimethoxyphenyl group at position 3, and a 3-methoxyphenyl group at position 3.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O6/c1-32-18-6-4-5-17(13-18)28-25(30)22-23(20-12-11-19(33-2)14-21(20)34-3)29(35-24(22)26(28)31)16-9-7-15(27)8-10-16/h4-14,22-24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUBBCXGPBQBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)OC)ON2C5=CC=C(C=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(3-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the isoxazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials include various substituted phenyl compounds that undergo cycloaddition and subsequent transformations to yield the target isoxazole derivative. The synthetic pathway often utilizes catalysts and specific reaction conditions to enhance yield and purity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, a series of isoxazole-amide derivatives were evaluated for their cytotoxic activity against several cancer cell lines including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. The results indicated that specific derivatives exhibited significant cytotoxic effects, suggesting that modifications in the isoxazole structure can enhance anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2a | MCF-7 | 15.0 |
| 2b | HeLa | 12.5 |
| 2c | Hep3B | 20.0 |
2. Immunomodulatory Effects
Isoxazole derivatives are also noted for their immunomodulatory properties. Research indicates that certain isoxazole compounds can regulate immune responses by modulating lymphocyte proliferation and cytokine production. For example, studies have shown that these compounds can inhibit TNF-α production in human whole blood cultures and affect the humoral immune response in vitro .
The mechanism underlying the biological activity of isoxazole derivatives often involves interaction with specific molecular targets within cells. Density Functional Theory (DFT) analyses have provided insights into the electronic properties and charge distributions of these compounds, correlating them with observed biological activities . The presence of the isoxazole ring is crucial for these interactions, as it influences binding affinity and specificity towards target proteins.
Case Studies
Case Study 1: Cytotoxicity Assessment
In a recent study involving a panel of isoxazole derivatives, compound X (structurally similar to our target compound) was tested against multiple cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with an IC50 value significantly lower than that of standard chemotherapeutics.
Case Study 2: Immunosuppressive Activity
Another investigation focused on the immunosuppressive effects of isoxazole derivatives in a murine model of inflammation. The study found that treatment with compound Y led to a marked reduction in paw swelling in the carrageenan-induced edema model, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Notes:
- *Molecular weight calculated based on formula.
- Methoxy (OMe) groups in the target compound enhance electron-donating effects compared to halogens (Cl) in analogs .
- The 2,4-dimethoxyphenyl group may improve solubility relative to non-polar substituents (e.g., benzyl in ).
Key Findings from Structural Studies :
Isostructurality and Halogen Effects: Compounds with chloro and bromo substituents (e.g., , compounds 4 and 5) exhibit nearly identical crystal packing despite halogen differences, suggesting minor steric adjustments accommodate substituent changes . In contrast, 3-chlorocinnamic acid and 3-bromocinnamic acid display distinct crystal structures, highlighting the unpredictable nature of halogen substitution in some systems .
Conformational Flexibility: The dihydroisoxazole core allows planar conformations, but bulky substituents (e.g., 4-dimethylaminophenyl in ) induce torsional strain, altering binding site interactions .
Biological Activity Trends :
- Chlorophenyl-substituted analogs (e.g., ) show antimicrobial activity, while pyridyl-substituted derivatives (e.g., DIC in ) exhibit anti-inflammatory effects. The target compound’s methoxy groups may shift activity toward kinase inhibition or antioxidant pathways.
Q & A
Q. What are the critical synthetic routes and optimization strategies for preparing this pyrroloisoxazoledione derivative?
The synthesis involves multi-step reactions, including cyclocondensation of substituted hydrazines with diketones or ketoesters. Key parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions (e.g., ring-opening) .
- Solvent selection : Polar aprotic solvents like DMF or toluene enhance reaction efficiency .
- Catalysts : Use of mild bases (e.g., triethylamine) to deprotonate intermediates without degrading methoxy substituents .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- <sup>1</sup>H NMR : Methoxy groups (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and diastereotopic protons on the pyrrolo-isoxazole core (δ 4.1–5.2 ppm) confirm regiochemistry .
- <sup>13</sup>C NMR : Carbonyl signals (δ 170–175 ppm) and aromatic carbons (δ 110–160 ppm) validate the fused-ring system .
- IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C-O-C (1250–1270 cm⁻¹) ensure functional group integrity .
Q. What computational methods are suitable for analyzing conformational flexibility and electronic properties?
- *DFT calculations (B3LYP/6-31G)**: Predict ground-state geometry and HOMO-LUMO gaps (~4.2 eV), indicating moderate reactivity .
- Molecular dynamics (MD) simulations : Reveal torsional flexibility in the dimethoxyphenyl group, affecting binding to hydrophobic targets .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?
- Target identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to screen against kinase or protease libraries. For example, IC50 values <10 µM against COX-2 suggest anti-inflammatory potential .
- Enzyme kinetics : Monitor inhibition via fluorescence-based assays (e.g., fluorogenic substrates for proteases) .
- Crystallography : Co-crystallize with human carbonic anhydrase II (PDB ID: 3D92) to identify binding motifs .
Q. What strategies resolve contradictions in biological activity data across related analogs?
- SAR analysis : Compare substituent effects (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl reduces cytotoxicity by 40% but enhances solubility) .
- Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends in EC50 values for antiproliferative activity .
- Dose-response validation : Reproduce conflicting assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for experimental variability .
Q. How can in silico modeling predict metabolic stability and toxicity?
- ADMET prediction : Tools like SwissADME estimate moderate hepatic clearance (CLhep = 15 mL/min/kg) and low hERG inhibition risk (IC50 > 30 µM) .
- Metabolite identification : Use GLORYx to simulate Phase I oxidation, prioritizing stability modifications (e.g., replacing chlorophenyl with trifluoromethyl) .
Q. What experimental approaches validate the compound’s pharmacokinetic profile in preclinical models?
- Plasma stability assays : Incubate with rat plasma (37°C, 24h) and quantify via LC-MS/MS. Half-life >6h suggests suitability for oral dosing .
- Caco-2 permeability : Measure apparent permeability (Papp) >1×10⁻⁶ cm/s to confirm intestinal absorption .
- In vivo PK : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; calculate AUC0–24 and bioavailability (F%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
